1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes two methyl groups and two 4-methylbenzyl groups attached to the imidazo[2,1-f]purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
4,7-dimethyl-2,6-bis[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-16-5-9-19(10-6-16)14-28-18(3)13-29-21-22(26-24(28)29)27(4)25(32)30(23(21)31)15-20-11-7-17(2)8-12-20/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOYOWUJNWSVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis techniques. The synthetic route generally starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methyl and 4-methylbenzyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but they often involve standard organic solvents and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazo[2,1-f]purine derivatives. Similar compounds include:
- 1,7-dimethyl-3,8-bis(4-chlorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 1,7-dimethyl-3,8-bis(4-fluorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione These compounds share a similar core structure but differ in the substituents attached to the imidazo[2,1-f]purine ring. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
